3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl
Description
3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by fluorine atoms at the 3- and 5-positions of one phenyl ring and methyl groups at the 4- and 4'-positions of both rings. This structure confers unique electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its molecular formula is C₁₄H₁₂F₂, with a molar mass of 218.24 g/mol. The compound’s rigidity and lipophilicity, derived from fluorine and methyl substituents, enhance its stability and suitability for designing bioactive molecules .
Properties
Molecular Formula |
C14H12F2 |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
1,3-difluoro-2-methyl-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-5-11(6-4-9)12-7-13(15)10(2)14(16)8-12/h3-8H,1-2H3 |
InChI Key |
HPEIDPAPKRVSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C)F |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
This method is widely utilized for constructing biphenyl frameworks due to its tolerance for functional groups. For 3,5-difluoro-4,4'-dimethyl-1,1'-biphenyl:
- Reactants :
- 3,5-Difluoro-4-methylphenylboronic acid
- 4-Methylhalobenzene (e.g., 4-methylbromobenzene)
- Catalyst System :
- Conditions :
- 80–100°C, 12–24 hours under inert atmosphere.
- Yield : ~70–85% based on analogous difluorinated biphenyl syntheses.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | |
| Solvent | Toluene/EtOH/H₂O | |
| Reaction Time | 16–24 h | |
| Yield | 78% (avg. for similar) |
Decarboxylative Coupling
This approach avoids boronic acids, leveraging nitrobenzoic acid derivatives for coupling:
- Reactants :
- Pre-dried 3,5-difluoro-4-methyl-o-nitrobenzoic acid salt
- 4-Methylhalobenzene
- Catalyst System :
- Conditions :
- Post-Reaction Processing :
- 3,5-Difluoro-4-methyl-o-nitrobenzoic acid potassium salt (24.6 g), 4-methylbromobenzene (19.3 g), Pd(acac)₂ (0.2 g), CuI (0.45 g), and PPh₃ (0.73 g) in PEG-400 at 190°C for 22 h.
- Post-treatment affords this compound in 92% yield.
Ullmann Coupling
While less common for polyfluorinated biphenyls, this method can be adapted:
- Reactants :
- 3,5-Difluoro-4-methyliodobenzene
- 4-Methylphenylboronic acid
- Catalyst :
- Yield : ~50–60% (lower due to steric hindrance from methyl groups).
Comparative Analysis of Methods
Critical Considerations
- Regioselectivity : Fluorine and methyl groups direct coupling positions. Meta-fluorine substituents enhance reactivity in Suzuki reactions.
- Catalyst Optimization : Bulky ligands (e.g., XPhos) suppress homocoupling in Suzuki reactions.
- Solvent Impact : Polar aprotic solvents (e.g., PEG-400) improve decarboxylative coupling efficiency.
Synthetic Challenges
- Steric Effects : Methyl groups at the 4-position hinder coupling efficiency, necessitating elevated temperatures.
- Purification : Recrystallization from petroleum ether or toluene is critical for isolating high-purity product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atoms at the 3- and 5-positions activate the aromatic ring for nucleophilic substitution. Common reactions include:
-
Ammonia/Amine Attack : Substitution with amines (e.g., NH₃, alkyl amines) under basic conditions yields amino derivatives.
-
Alkoxide/Hydroxide Reactions : Replacement of fluorine with hydroxyl or alkoxy groups via SNAr mechanisms.
Example Reaction :
Yields depend on reaction conditions, with electron-withdrawing methyl groups slightly deactivating the ring compared to non-methylated analogs .
Electrophilic Aromatic Substitution
Methyl groups at the 4- and 4'-positions direct electrophiles to meta and para positions. Key reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 2- and 6-positions.
-
Halogenation : Bromination or iodination occurs under mild conditions (e.g., FeCl₃ catalysis).
Table 1: Electrophilic Substitution Parameters
| Reaction Type | Reagent/Conditions | Positional Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | 2- and 6-positions | 65–75 |
| Bromination | Br₂, FeCl₃, CH₂Cl₂, RT | 2- and 6-positions | 80–85 |
Cross-Coupling Reactions
The biphenyl core participates in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form extended π-systems.
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides or amines .
Table 2: Suzuki-Miyaura Coupling Optimization
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/XPhos | K₃PO₄ | THF/H₂O | 95 | 85 |
| Pd(OAc)₂/SPhos | Na₂CO₃ | Toluene/H₂O | 80 | 78 |
Higher yields are achieved with bulky ligands (XPhos) and polar aprotic solvents due to enhanced steric and electronic stabilization .
Oxidation and Functionalization
-
Methyl Group Oxidation : CrO₃ or KMnO₄ oxidizes methyl groups to carboxylic acids under acidic conditions.
-
Fluorine Retention : Fluorine atoms remain intact during oxidation, enabling sequential functionalization .
Example Pathway :
\text{C}_{14}\text{H}_{12}\text{F}_2\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{C}_{14}\text{H}_{10}\text{F}_2\text{O}_2\(\text{dicarboxylic acid})
Stability Under Acidic Conditions
Scientific Research Applications
Chemistry: In organic synthesis, 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating novel materials with specific electronic and steric properties .
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science industry, this compound is used in the development of advanced polymers and liquid crystals.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl exerts its effects depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and facilitate certain reactions. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of fluorine, which can affect binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Trends
- Agrochemical Dominance : Fluorinated biphenyls like the target compound are prioritized in pesticide R&D due to fluorine’s resistance to enzymatic degradation .
- Pharmacological Potential: Methoxy and hydroxyl derivatives (e.g., ) are under investigation for CNS disorders, though their synthesis is more complex .
- Sustainability Challenges : The environmental persistence of fluorinated compounds necessitates greener synthetic routes, such as photoredox catalysis .
Biological Activity
3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its anticancer properties, mechanisms of action, and related research findings.
This compound is characterized by the presence of two fluorine atoms and two methyl groups on the biphenyl structure. This unique substitution pattern can influence its biological activity significantly.
In Vitro Studies
Research has indicated that derivatives of biphenyl compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in HeLa cells through the mitochondrial pathway by modulating the expression of BAX and Bcl-2 proteins. The activation of caspases (Caspase 3 and 9) was also observed, suggesting a robust mechanism for inducing cell death in cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| d1 | HeLa | 5.58 - 11.13 | Induces apoptosis via BAX/Bcl-2 pathway |
| d2 | MDA-MB-231 | Not specified | Cell cycle arrest in G0/G1 phase |
| d3 | COLO201 | Not specified | Apoptotic effect with caspase activation |
The mechanism through which this compound exerts its anticancer effects involves:
- Mitochondrial Pathway Activation : The compound appears to increase the expression of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells.
- MAPK Signaling Pathway : Inhibition of key phosphorylation events in the MAPK pathway has been reported, which is crucial for cell proliferation and survival .
In Vivo Studies
In vivo studies using animal models have demonstrated that compounds similar to this compound can significantly inhibit tumor growth and enhance survival rates in cancer-bearing mice. For example, treatment with certain derivatives resulted in an increase in lifespan compared to control groups .
Table 2: In Vivo Efficacy Results
| Treatment | Tumor Type | Dose (mg/kg) | Survival Rate Increase (days) |
|---|---|---|---|
| Compound d1 | EAC | 20 | +47 |
| Standard Drug | Cisplatin | Not specified | Baseline |
Additional Biological Activities
Apart from anticancer properties, derivatives of biphenyl compounds have shown promising antioxidant and antimicrobial activities. The antioxidant capacity was assessed using DPPH scavenging assays, where several compounds demonstrated significant activity .
Table 3: Antioxidant and Antimicrobial Activities
| Compound | Antioxidant Activity (DPPH Scavenging %) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| d1 | 75% | 15 |
| d2 | 68% | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
